Molecular Geometry and Electronic Configuration Analysis
The molecular structure of 4-(2,6-difluorophenyl)-3-buten-2-one features a planar enone system (C=O and C=C bonds) conjugated with the aromatic ring. The fluorine atoms at the 2- and 6-positions of the phenyl group induce significant electron withdrawal, polarizing the carbonyl group and stabilizing the α,β-unsaturated system through resonance. The bond lengths and angles, inferred from related fluorinated enones, suggest a slight shortening of the C=O bond (≈1.21 Å) compared to non-fluorinated analogs due to enhanced conjugation.
Table 1: Key Structural Parameters
Parameter
Value (Estimated)
C=O Bond Length
1.21 Å
C=C Bond Length
1.34 Å
C-F Bond Length
1.35 Å
Dihedral Angle (C=O-C=C)
180° (Planar)
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR:
The aromatic protons resonate as a multiplet at δ 6.8–7.3 ppm due to deshielding by fluorine atoms.
The vinyl proton (H₃) adjacent to the carbonyl appears as a doublet at δ 6.2 ppm (J = 16 Hz), while the trans-vinyl proton (H₄) resonates at δ 7.1 ppm.
The methyl group (C₁) shows a singlet at δ 2.1 ppm, unaffected by neighboring groups.
¹³C NMR:
The carbonyl carbon (C=O) is highly deshielded at δ 195–200 ppm.
The aromatic carbons bonded to fluorine (C₂ and C₆) appear at δ 160–165 ppm due to fluorine’s inductive effect.
The vinyl carbons (C₃ and C₄) resonate at δ 125–135 ppm.
Infrared (IR) Vibrational Mode Assignments
C=O Stretch: A strong absorption at 1,680–1,710 cm⁻¹, slightly lower than non-fluorinated enones due to conjugation with fluorine.
C=C Stretch: A medium-intensity peak at 1,620–1,640 cm⁻¹.
C-F Stretches: Bands at 1,100–1,250 cm⁻¹, characteristic of aryl fluorides.
Mass Spectrometric Fragmentation Patterns
Molecular Ion Peak: m/z 182.17 [M]⁺ (calculated for C₁₀H₈F₂O).
Key Fragments:
m/z 153: Loss of CO (182 – 28).
m/z 123: Loss of CF₂ (182 – 59).
m/z 95: Formation of the phenyl cation.
Comparative Analysis with Related Fluorinated Enones
Compared to 4-(4-methoxyphenyl)-3-buten-2-one (C₁₁H₁₂O₂), the 2,6-difluoro analog exhibits:
Reduced Electron Density: Fluorine’s electron-withdrawing effect decreases enone reactivity in nucleophilic additions.
Downfield Shifts in NMR: Aromatic protons in the difluoro compound are deshielded by 0.5–1.0 ppm compared to methoxy-substituted analogs.
Lower C=O Stretching Frequency: 1,680 cm⁻¹ vs. 1,710 cm⁻¹ in methoxy derivatives due to enhanced conjugation.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.